molecular formula C17H21NO B14261050 Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- CAS No. 252286-43-4

Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]-

Cat. No.: B14261050
CAS No.: 252286-43-4
M. Wt: 255.35 g/mol
InChI Key: DGXPRZPKQUUUEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- is a complex organic compound with a unique structure that includes a benzenemethanol core substituted with a 3,5-dimethylphenyl group and an aminomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- typically involves multi-step organic reactions. One common method includes the reaction of benzenemethanol with 3,5-dimethylbenzylamine under specific conditions to form the desired product. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert it into different alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong bases or acids to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines.

Scientific Research Applications

Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the manufacture of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Benzenemethanol, 3,5-dimethyl-: Similar structure but lacks the aminomethyl group.

    Benzenemethanol, 4-methyl-: Contains a methyl group instead of the 3,5-dimethylphenyl group.

Uniqueness

Benzenemethanol, 4-[[[(3,5-dimethylphenyl)methyl]amino]methyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

252286-43-4

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

[4-[[(3,5-dimethylphenyl)methylamino]methyl]phenyl]methanol

InChI

InChI=1S/C17H21NO/c1-13-7-14(2)9-17(8-13)11-18-10-15-3-5-16(12-19)6-4-15/h3-9,18-19H,10-12H2,1-2H3

InChI Key

DGXPRZPKQUUUEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CNCC2=CC=C(C=C2)CO)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.